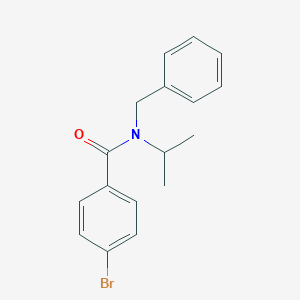

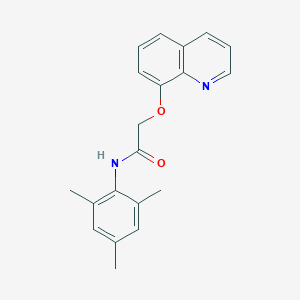

![molecular formula C17H23FN2O5S B360163 N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine CAS No. 956970-52-8](/img/structure/B360163.png)

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine, otherwise known as NFV, is an important compound in the field of biochemistry and physiology. It has a wide range of applications in scientific research, from its use as a reagent in chemical synthesis to its role in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Sulfonyl Compounds

The design and synthesis of sulfonyl compounds, including those with structural similarities to N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine, have been explored for their chemical properties and applications in organic chemistry. The synthesis of sulfonyl hydrazones and piperidine derivatives has been achieved through methods such as microwave-assisted synthesis. These compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, showcasing the versatility of sulfonyl and piperidine moieties in medicinal chemistry (Karaman et al., 2016).

Electrochemical Methoxylation

The anodic methoxylation of N-acyl and N-sulfonyl piperidine derivatives, including modifications that resemble the core structure of the specified compound, has been studied. These investigations shed light on the influence of N-acyl and N-sulfonyl groups on the electrochemical behavior of piperidine derivatives, contributing to the development of synthetic methodologies (Golub & Becker, 2015).

Biological Activities and Applications

Anticancer Agents

Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which share structural motifs with the target compound, has been conducted to evaluate their potential as anticancer agents. This work involves the synthesis of these compounds and their evaluation against various cancer cell lines, highlighting the anticancer activities of piperidine-based derivatives (Rehman et al., 2018).

Antimicrobial and Antioxidant Properties

The synthesis and biological evaluation of novel compounds containing L-valine residues and sulfonyl phenyl moieties have been conducted. These compounds have been tested for their antimicrobial action against various bacterial and fungal strains, as well as for their antioxidant activity. Such studies contribute to the understanding of the potential uses of sulfonyl and amino acid derivatives in the development of new antimicrobial agents (Apostol et al., 2022).

Propriétés

IUPAC Name |

(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O5S/c1-11(2)15(17(22)23)19-16(21)12-4-3-9-20(10-12)26(24,25)14-7-5-13(18)6-8-14/h5-8,11-12,15H,3-4,9-10H2,1-2H3,(H,19,21)(H,22,23)/t12?,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRXRJHRMXPAGC-CVRLYYSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-valine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide](/img/structure/B360111.png)

![N-(2-pyridinylmethyl)-4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide](/img/structure/B360119.png)

![N-[4,5-dimethyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B360121.png)

![methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine](/img/structure/B360124.png)

![methyl 2-[({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B360127.png)

![N-[3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide](/img/structure/B360138.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B360139.png)

![N-[5-(2-furoylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B360144.png)

![9-(3,5-difluorophenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B360147.png)